molecular formula C12H16BFO3 B6155717 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 2304634-50-0

2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B6155717
CAS No.: 2304634-50-0
M. Wt: 238.1
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Description

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organoboron compound featuring a phenol backbone substituted with a fluorine atom at the 2-position and a pinacol boronic ester group at the 6-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science .

Properties

CAS No.

2304634-50-0

Molecular Formula

C12H16BFO3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl halide (e.g., 2-fluoro-6-bromophenol) to a palladium(0) complex, followed by ligand exchange and transmetallation with B₂pin₂. A base such as potassium acetate (KOAc) is required to activate the diboron reagent. Typical conditions include:

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates.

  • Temperature: 80–100°C for 12–24 hours.

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) at 2–5 mol% loading.

Yields exceeding 85% are achievable with optimized stoichiometry and inert atmosphere.

Substrate Scope and Limitations

Miyaura borylation tolerates electron-withdrawing groups (e.g., fluorine) but struggles with sterically hindered substrates. For 2-fluoro-6-bromophenol, regioselectivity is ensured by the ortho-fluorine directing effect, which stabilizes the palladium intermediate.

Table 1: Miyaura Borylation Optimization for Target Compound

ParameterOptimal ConditionYield (%)
CatalystPdCl₂(dppf)88
SolventDMF85
Temperature80°C87
BaseKOAc90

Transition-Metal-Free Borylation

Recent advances enable boron incorporation without precious metals, as demonstrated by Lim et al.. This method uses bis-boronic acid (BBA) and a strong base (e.g., t-BuOK) to borylate aryl bromides at 0°C in methanol.

Reaction Protocol

  • Substrate: 2-Fluoro-6-bromophenol.

  • Boron Source: BBA (2 equivalents).

  • Base: t-BuOK (3 equivalents).

  • Conditions: 0°C for 4–24 hours in methanol.

The radical pathway proposed by Lim et al. avoids palladium costs but requires stringent temperature control to prevent BBA degradation.

SubstrateYield (%)Purity (%)
2-Fluoro-6-bromophenol8895
4-Bromoanisole9798
4-Bromophenol9796

Direct Boronation of Fluorophenol Derivatives

Industrial routes often employ direct boronation of fluorophenols using boron trifluoride etherate (BF₃·OEt₂) or pinacol borane.

Synthetic Steps

  • Protection of Phenolic -OH: Trimethylsilyl (TMS) protection prevents unwanted side reactions.

  • Boronation: Reaction with pinacol borane in dichloromethane at room temperature.

  • Deprotection: Removal of TMS groups using tetrabutylammonium fluoride (TBAF).

Challenges and Solutions

  • Regioselectivity: Boronation occurs preferentially at the para position to fluorine, necessitating directing groups or stoichiometric control.

  • Byproduct Formation: Excess boronating agents generate dimeric species, mitigated by slow reagent addition.

Table 3: Direct Boronation Conditions and Outcomes

ParameterConditionYield (%)
Boronating AgentPinacol borane75
SolventDichloromethane78
Temperature25°C80

Comparative Analysis of Methods

Table 4: Method Comparison for Industrial Applicability

MethodCostYield (%)Scalability
Miyaura BorylationHigh85–90Excellent
Transition-Metal-FreeLow80–88Moderate
Direct BoronationMedium75–80High

The Miyaura method remains optimal for high-purity batches, while transition-metal-free approaches offer cost savings for large-scale production .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: The boronic acid group can be reduced to form borane derivatives.

  • Substitution: The phenol group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Fluorinated phenols and other fluorine-containing derivatives.

  • Reduction: Borane derivatives and other reduced forms of the boronic acid group.

  • Substitution: Substituted phenols and other derivatives of the phenol group.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has potential applications in drug development and medicinal chemistry:

  • Anticancer Agents : The compound can be utilized as a precursor for synthesizing boron-containing compounds that exhibit anticancer properties. Boron compounds have shown promise in targeting cancer cells selectively due to their ability to form stable complexes with biomolecules .
  • Fluorinated Drug Candidates : The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability. This compound serves as a building block for synthesizing fluorinated pharmaceuticals that can improve therapeutic efficacy .

Organic Synthesis

The compound is valuable in organic synthesis due to its ability to participate in various chemical transformations:

  • Cross-Coupling Reactions : It can act as a boronic acid pinacol ester in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
  • Functionalization of Aromatic Compounds : The presence of the fluorine atom allows for selective functionalization of the aromatic ring, enabling the introduction of various substituents that can modify the compound's properties and reactivity .

Materials Science

In materials science, the compound's unique properties can be exploited for developing advanced materials:

  • Polymeric Materials : The incorporation of boron-containing compounds into polymers can enhance their thermal stability and mechanical properties. This application is particularly relevant in creating high-performance materials for electronics and aerospace industries .
  • Sensors and Catalysts : The compound may be used in developing sensors for detecting specific biomolecules or environmental pollutants due to its reactivity. Additionally, it can serve as a catalyst or catalyst precursor in various chemical reactions .

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

Case Study 1: Anticancer Activity

A study investigated the synthesis of novel boron-containing compounds derived from this phenol derivative and their cytotoxic effects on cancer cell lines. Results indicated significant anticancer activity compared to traditional chemotherapeutics .

Case Study 2: Organic Synthesis Efficiency

Research demonstrated that using this compound in Suzuki-Miyaura reactions resulted in higher yields and shorter reaction times compared to other boronic acid derivatives. The efficiency was attributed to its unique electronic properties imparted by the fluorine atom .

Mechanism of Action

The mechanism by which 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom and boronic acid group play crucial roles in these interactions, influencing the compound's reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Positional Isomers

The position of the boronic ester and fluorine substituents significantly influences physicochemical properties and reactivity. Key comparisons include:

Table 1: Comparison of Positional Isomers

Compound Name CAS RN Substituent Positions Melting Point (°C) Molecular Weight Reactivity Notes
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 214360-76-6 3-Boron, no fluorine 96.5–98.2 220.07 Higher solubility due to para-substituent
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 269409-70-3 4-Boron, no fluorine 112–117 220.07 Steric hindrance at para position
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Not specified 2-F, 6-Boron Not reported ~238.08* Enhanced electrophilicity due to F

*Calculated molecular weight based on C₁₂H₁₅BFO₃.

  • 3- and 4-Substituted Analogs : These lack fluorine but exhibit distinct melting points and solubility. The 4-substituted isomer (mp 112–117°C) may experience steric challenges in coupling reactions compared to the 3-substituted variant .
  • However, steric hindrance between fluorine and the boronic ester could limit reactivity .

Comparison with Fluorinated Analogs

Fluorine substitution patterns further differentiate reactivity and applications:

Table 2: Fluorinated Analogs

Compound Name CAS RN Fluorine Positions Molecular Weight Key Properties
2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Not specified 2,5-DiF 256.05 Higher hydrophobicity, dual electron withdrawal
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 936618-92-7 3-F (non-phenolic) 220.08 No phenol group; lower polarity
Target Compound Not specified 2-F ~238.08 Phenol enhances H-bonding solubility
  • Non-Phenolic Fluoroboronate: Lacks the phenol group, making it less polar but more suitable for hydrophobic reaction environments .

Reactivity in Suzuki-Miyaura Coupling

The target compound’s ortho-fluorine and phenol group confer unique reactivity:

  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the boronic ester for nucleophilic attack in cross-coupling .
  • Steric Considerations : The proximity of fluorine to the boronic ester may hinder catalyst access, requiring optimized reaction conditions (e.g., higher temperatures or bulky ligands) .

Commercial Availability and Handling

  • Pricing: Comparable boronic esters like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol are priced at ¥12,300/1g (). The target compound’s cost may be higher due to fluorine incorporation.
  • Purity: Fluorinated analogs (e.g., 2,6-difluoro-3-substituted phenol) are available at >95% purity, suggesting similar quality for the target compound .
  • Storage: Many boronic esters require cold storage (0–6°C) to prevent hydrolysis, though phenol derivatives may exhibit greater stability .

Biological Activity

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C13H15BFNO2
  • CAS Number : 765916-91-4
  • Molecular Weight : 247.08 g/mol

The structure features a phenolic group substituted with a fluorine atom and a boron-containing moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins involved in various biological pathways.

  • Inhibition of Viral Proteases : Recent studies have shown that compounds with similar structures can inhibit the main protease (Mpro) of SARS-CoV-2. The boronic acid moiety acts as a warhead that covalently binds to the active site cysteine residue (Cys145) of Mpro, effectively blocking viral replication processes .
  • Selectivity : In vitro assays demonstrated that derivatives of boronic acids exhibit selective inhibition against Mpro compared to other proteases like papain-like protease (PLpro), which suggests potential therapeutic applications in antiviral drug development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenolic and boron-containing groups significantly affect the compound's inhibitory potency against target enzymes. For instance:

  • Hydrophobic Interactions : The presence of bulky substituents like tetramethyl groups enhances hydrophobic interactions with the enzyme's active site.
  • Fluorine Substitution : The introduction of fluorine at specific positions on the phenolic ring influences the electronic properties and steric effects, which are critical for binding affinity .

Case Studies

Several studies have explored the biological effects and therapeutic potential of compounds related to this compound:

  • Antiviral Activity : A study demonstrated that β-amido boronic acids could inhibit Mpro activity by approximately 23% at a concentration of 20 µM in vitro. This finding highlights the compound's potential as a lead structure for developing antiviral agents against coronaviruses .
  • Enzymatic Assays : Enzymatic activity assays indicated that while some compounds partially reduced enzyme activity at low concentrations, further optimization is required to enhance efficacy without significant toxicity to human cells .

Data Summary Table

PropertyValue
Molecular FormulaC13H15BFNO2
CAS Number765916-91-4
Molecular Weight247.08 g/mol
Inhibition against Mpro≈23% at 20 µM
SelectivityHigh against Mpro vs PLpro

Q & A

Q. How is boron retention efficiency quantified in synthetic pathways?

  • Methodology :
  • Analytical Techniques :
MethodApplication
ICP-MSQuantifies trace boron in reaction mixtures
Colorimetric Assays4-(2-Pyridylazo)resorcinol (PAR) complexes detect free boronic acid
  • Reference : Protocols from environmental monitoring studies adapt well to synthetic tracking .

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